molecular formula C13H16Cl2N2O B12069337 N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide CAS No. 99900-86-4

N-(3,4-Dichlorophenyl)-2,2-dimethyl-1-aziridinepropionamide

Cat. No.: B12069337
CAS No.: 99900-86-4
M. Wt: 287.18 g/mol
InChI Key: YCFOONAIAKNBMP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the aziridine intermediate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the aziridine intermediate reacts with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent, catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases or conditions.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: The compound may be used as a tool in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling or metabolic pathways. The exact mechanism of action would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)butanamide
  • N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)pentanamide
  • N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)hexanamide

Uniqueness

N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide is unique due to its specific combination of a dichlorophenyl group and an aziridine ring, which imparts distinct chemical and physical properties. This uniqueness may translate to specific advantages in its applications, such as increased potency or selectivity in medicinal chemistry or enhanced material properties in materials science.

Properties

CAS No.

99900-86-4

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(2,2-dimethylaziridin-1-yl)propanamide

InChI

InChI=1S/C13H16Cl2N2O/c1-13(2)8-17(13)6-5-12(18)16-9-3-4-10(14)11(15)7-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)

InChI Key

YCFOONAIAKNBMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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